Superior Clinical Response Rate in Muscle Pain: Pridinol vs. Placebo
In a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle-related pain, pridinol (PRI) demonstrated a significantly higher global response rate compared to placebo [1]. The analysis included 342 patients (173 received PRI, 169 received placebo) with mild to moderate acute muscle pain [1].
| Evidence Dimension | Global Response Rate (clinical judgment) |
|---|---|
| Target Compound Data | 74.0% (128 of 173 patients) |
| Comparator Or Baseline | Placebo: 49.7% (84 of 169 patients) |
| Quantified Difference | Absolute difference: 24.3%; Odds Ratio: 2.86 (95% CI: 1.82–4.51); p < .00001; Cohen's h: 0.506; NNT: 4.1 |
| Conditions | 3-week monotherapy, oral tablet or intramuscular injection, mild to moderate acute muscle pain |
Why This Matters
This quantitative evidence supports a clear and statistically significant therapeutic advantage over placebo, providing a robust efficacy benchmark for procurement decisions in clinical trial supply.
- [1] Überall MA, Essner U, Müller-Schwefe GHH. Efficacy and safety/tolerability of pridinol: a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle pain. Curr Med Res Opin. 2022;38(7):1141-1151. View Source
